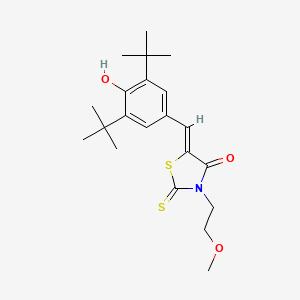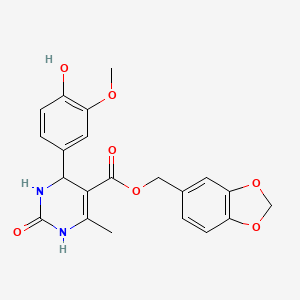![molecular formula C25H33N3O2 B5145742 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol, also known as Pridopidine, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of dopamine stabilizers and has been shown to have a positive effect on motor function and cognitive abilities.
Mécanisme D'action
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol works by stabilizing the levels of dopamine in the brain, which is a key neurotransmitter involved in motor function and cognitive abilities. It binds to sigma-1 receptors, which are located in the endoplasmic reticulum of cells and modulate various cellular processes, including calcium signaling, protein folding, and stress response. By binding to sigma-1 receptors, this compound modulates the release of dopamine and enhances its signaling, leading to improved motor function and cognitive abilities.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of dopamine signaling, the enhancement of neuroprotection, and the reduction of oxidative stress. It has also been shown to improve mitochondrial function and reduce inflammation, which are important factors in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol for lab experiments is its ability to improve motor function and cognitive abilities in animal models of neurological disorders. This makes it a valuable tool for studying the underlying mechanisms of these disorders and for testing potential therapeutic interventions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol, including the investigation of its potential therapeutic effects on other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further studies are also needed to elucidate the underlying mechanisms of its neuroprotective effects and to optimize its pharmacokinetic properties. Additionally, the development of more efficient synthesis methods and the optimization of its formulation for clinical use are important areas of future research.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been developed as a potential treatment for various neurological disorders. It has been shown to improve motor function and cognitive abilities, and has several biochemical and physiological effects that make it a valuable tool for studying these disorders. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol involves several steps, including the reaction of 4-(bromomethyl)phenol with 1-(piperidin-4-yl)methanamine, followed by the reaction of the resulting product with 3-(4-phenylpiperazine-1-yl)propanoic acid. The final step involves the reduction of the ketone group using sodium borohydride to yield this compound. The synthesis method has been optimized to achieve a high yield and purity of the final product.
Applications De Recherche Scientifique
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol has been extensively studied for its potential therapeutic effects on various neurological disorders, including Huntington's disease, Parkinson's disease, and schizophrenia. It has been shown to improve motor function, cognitive abilities, and reduce involuntary movements in preclinical and clinical studies. This compound has also been investigated for its neuroprotective effects and its ability to modulate dopamine signaling.
Propriétés
IUPAC Name |
3-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-24-9-6-22(7-10-24)20-26-14-12-21(13-15-26)8-11-25(30)28-18-16-27(17-19-28)23-4-2-1-3-5-23/h1-7,9-10,21,29H,8,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJAHHNAJVBGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)


![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)

![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
![9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)